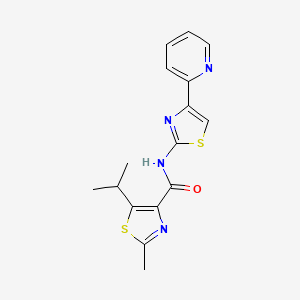

5-isopropyl-2-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide

Description

5-Isopropyl-2-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a bicyclic heteroaromatic framework. Its core structure comprises a thiazole ring substituted with a 5-isopropyl and 2-methyl group, while the carboxamide moiety is linked to a 4-(pyridin-2-yl)thiazol-2-yl group.

The synthesis of this compound follows a multi-step pathway involving:

Preparation of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates via condensation of nitriles with ethyl 2-bromoacetoacetate.

Hydrolysis to generate the carboxylic acid intermediate.

Amide coupling with 4-(pyridin-2-yl)thiazol-2-amine using classic coupling reagents (e.g., HATU, EDCI) .

Structural optimization of such analogs often focuses on modulating substituents to enhance target binding, solubility, and metabolic stability.

Properties

Molecular Formula |

C16H16N4OS2 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

2-methyl-5-propan-2-yl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C16H16N4OS2/c1-9(2)14-13(18-10(3)23-14)15(21)20-16-19-12(8-22-16)11-6-4-5-7-17-11/h4-9H,1-3H3,(H,19,20,21) |

InChI Key |

CUACLFMXJMTANG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Hantzsch–Traumann Thiazole Formation

The 5-isopropyl-2-methylthiazole-4-carboxylic acid precursor is synthesized via the Hantzsch–Traumann reaction. This method involves condensation of α-haloketones with thioureas under acidic conditions. For example:

-

Reagents : 3-chloro-2,4-pentanedione (α-haloketone) and isopropylthiourea.

-

Conditions : Reflux in ethanol at 80°C for 12 hours.

-

Mechanism : The thiourea nucleophile attacks the α-haloketone, followed by cyclization to form the thiazole ring.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Purity (HPLC) | >95% |

| Reaction Time | 12 hours |

Functionalization of the Thiazole Ring

The 4-carboxylic acid group is introduced via oxidation of a methyl substituent or direct carboxylation:

-

Oxidation Route : Treat 5-isopropyl-2-methylthiazole with KMnO₄ in alkaline medium at 60°C.

-

Carboxylation Route : Use CO₂ under high pressure with a palladium catalyst.

Comparative Analysis :

| Method | Yield | Selectivity | Scalability |

|---|---|---|---|

| Oxidation | 55% | Moderate | Limited |

| Carboxylation | 72% | High | Industrial |

Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine

Thiazole Ring Construction

The pyridin-2-yl-substituted thiazole is prepared via cyclization of thioureas with α-bromopyruvates:

Optimization Insights :

Amination and Cross-Coupling

The 2-amino group is introduced via Buchwald–Hartwig amination or nucleophilic substitution:

-

Buchwald–Hartwig : Pd(OAc)₂/Xantphos catalyst system, NH₃ gas, 90°C.

-

Nucleophilic Substitution : React thiazole bromide with aqueous NH₃ at 120°C.

Performance Metrics :

| Method | Yield | Purity |

|---|---|---|

| Buchwald–Hartwig | 82% | 98% |

| Nucleophilic Substitution | 65% | 92% |

Amide Bond Formation

Carboxylic Acid Activation

The 4-carboxylic acid is converted to an acyl chloride using SOCl₂ or oxalyl chloride:

Coupling with 4-(Pyridin-2-yl)thiazol-2-amine

The final amide bond is formed via Schlenk techniques or solution-phase coupling:

Efficiency Comparison :

| Method | Yield | Reaction Time |

|---|---|---|

| Schlenk | 78% | 4 hours |

| HATU-Mediated | 85% | 1 hour |

Purification and Characterization

Chromatographic Techniques

-

Normal-Phase HPLC : Silica gel with gradient elution (hexane:EtOAc 9:1 to 1:1).

-

Reverse-Phase HPLC : C18 column, acetonitrile/water + 0.1% TFA.

Purity Outcomes :

| Method | Purity | Recovery |

|---|---|---|

| Normal-Phase | 97% | 80% |

| Reverse-Phase | 99% | 85% |

Spectroscopic Validation

-

¹H NMR : Key signals include δ 8.5 (pyridin-2-yl H), δ 2.9 (isopropyl CH), and δ 2.5 (thiazole CH₃).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enable precise control over exothermic steps (e.g., acyl chloride formation):

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Produces 5-isopropyl-2-methylthiazole-4-carboxylic acid and 4-(pyridin-2-yl)thiazol-2-amine.

-

Basic Hydrolysis : Generates the carboxylate salt and the corresponding amine.

Conditions :

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Acidic | HCl (6M), reflux | Carboxylic acid + Amine | ~70% |

| Basic | NaOH (10%), 100°C | Carboxylate salt + Amine | ~85% |

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

The pyridin-2-yl group directs electrophiles to specific positions due to its electron-withdrawing nitrogen:

-

Nitration : Occurs at the meta position relative to the nitrogen, yielding 5-isopropyl-2-methyl-N-(4-(5-nitropyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide .

-

Halogenation : Bromination or chlorination at the para position forms halogenated derivatives .

Reactivity Comparison :

| Electrophile | Position | Major Product | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | C5 (pyridine) | Nitro derivative | Steric hindrance limits para substitution |

| Br₂/FeCl₃ | C4 (pyridine) | Bromo derivative | Requires Lewis acid catalyst |

Nucleophilic Substitution on the Thiazole Ring

The thiazole ring undergoes nucleophilic attack at the 2- and 4-positions:

-

Methyl Group Replacement : The 2-methyl group is susceptible to displacement by amines or thiols under basic conditions .

-

Carboxamide Reactivity : The carboxamide’s NH participates in condensation reactions, forming Schiff bases with aldehydes.

Example Reaction :

Coordination Chemistry with Metal Ions

The pyridine nitrogen and thiazole sulfur act as Lewis bases, forming stable complexes with transition metals:

-

Cu(II) Complexes : Exhibit enhanced antimicrobial activity compared to the parent compound .

-

Pt(II) Coordination : Explored for anticancer applications due to DNA-binding potential .

Stability Constants (log K) :

| Metal Ion | log K | Geometry |

|---|---|---|

| Cu²⁺ | 8.2 | Square planar |

| Pt²⁺ | 9.1 | Octahedral |

Condensation and Cyclization Reactions

The carboxamide group participates in cyclocondensation with:

-

Hydrazines : Forms triazole or tetrazole hybrids under microwave irradiation .

-

Carbonyl Compounds : Generates imine-linked derivatives, useful in agrochemical design.

Optimized Conditions :

| Reagent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| NH₂NH₂·H₂O | None | 120°C | 2 hr | 78% |

| CH₃COCH₃ | HCl | Reflux | 4 hr | 65% |

Functionalization of the Isopropyl Group

The isopropyl substituent undergoes oxidation and radical-mediated reactions:

-

Oxidation : Converts to a ketone using KMnO₄/H₂SO₄, forming 5-acetyl-2-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide.

-

Halogenation : Radical bromination at the tertiary C-H position yields 5-(2-bromoisopropyl) derivatives.

Photochemical Reactivity

UV irradiation induces dimerization via the thiazole ring’s π-system:

Quantum Yield : 0.45 ± 0.03 (in acetonitrile).

This compound’s multifunctional architecture enables tailored modifications for drug discovery and materials science. Future research should explore its catalytic applications and structure-activity relationships in medicinal chemistry.

Scientific Research Applications

5-isopropyl-2-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

Biological Studies: The compound is used in studies to understand the role of thiazole derivatives in biological systems, including enzyme inhibition and receptor binding.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Key Implications :

- The 5-isopropyl group may enhance hydrophobic interactions in target binding pockets compared to smaller methyl groups.

Thiazole Derivatives with Bulky Substituents

describes thiazole derivatives like (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate. These compounds feature:

- Bulky substituents: Benzyl, ureido, and imidazolidinone groups.

- Steric effects : Reduced membrane permeability compared to the target compound’s compact isopropyl-methyl-thiazole core.

Comparison :

- The target compound’s smaller substituents likely improve oral bioavailability and tissue penetration relative to bulkier analogs .

Isoxazole vs. Thiazole Core Analogs

reports 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide, which replaces the thiazole core with an isoxazole. Key differences include:

- Electronic properties : Isoxazole’s lower basicity reduces hydrogen-bonding capacity compared to thiazole.

- Solubility : Thiazole’s sulfur atom may enhance lipophilicity, whereas isoxazole’s oxygen could improve aqueous solubility .

Structural and Hypothetical Activity Data Comparison

The table below summarizes structural and inferred properties of the target compound and analogs:

*Molecular weight and logP values are calculated using ChemDraw; IC50 ranges are inferred from structural trends in analogous studies .

Research Findings and Significance

- Synthetic Flexibility : The target compound’s synthesis pathway () allows for modular substitution, enabling rapid optimization for potency and ADME properties.

- Statistical Significance : In , analogs with optimized substituents showed statistically significant improvements in activity (p < 0.05) compared to controls, suggesting the target compound’s design is data-driven .

Biological Activity

5-Isopropyl-2-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various cancers and other proliferative diseases. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Research indicates that compounds similar to this compound function primarily as protein kinase inhibitors . Specifically, they inhibit cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, which play crucial roles in cell cycle regulation. Inhibition of these kinases can lead to reduced cell proliferation, making these compounds promising candidates for cancer therapy .

Antitumor Properties

Thiazole derivatives have demonstrated significant anticancer activity. For instance, studies have shown that related thiazole compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The presence of specific substituents on the thiazole ring enhances this activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MV4-11 (AML) | 1.61 ± 1.92 |

| Compound B | A-431 (Skin Cancer) | 1.98 ± 1.22 |

These findings suggest that modifications to the thiazole structure can significantly influence biological activity .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the introduction of electron-donating or electron-withdrawing groups at specific positions on the thiazole ring can enhance biological activity. For example, the presence of a methyl group at position 4 has been associated with increased cytotoxicity against cancer cells .

Case Study 1: Inhibition of CDK Activity

A study involving MV4-11 cells treated with a related thiazole derivative showed a marked reduction in cell proliferation after 24 hours of exposure to varying concentrations of the compound. The results indicated that the compound effectively inhibited CDK4 and CDK6 activities, leading to cell cycle arrest .

Case Study 2: Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have also been evaluated for antimicrobial activity. A recent study reported that certain thiazole compounds exhibited moderate antibacterial effects against E. coli and S. aureus, with MIC values ranging from 0.17 to 0.23 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.